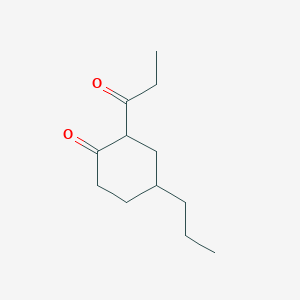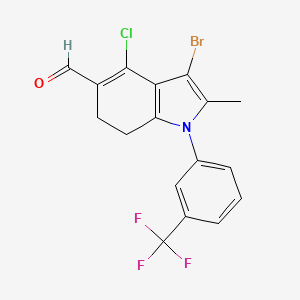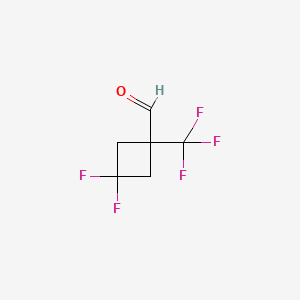
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative. This compound has garnered attention due to its unique chemical properties, which make it valuable in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde typically involves the use of readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their CF3 carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the deoxyfluorination of carboxylic acids to produce various acyl fluorides using 3,3-difluoro-1,2-diphenylcyclopropene as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Reduction: 3,3-Difluoro-1-(trifluoromethyl)cyclobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of fluorinated analogs of biologically active compounds, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical transformations and reactions.
Mécanisme D'action
The mechanism by which 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances the compound’s electrophilicity, making it a potent electrophile in substitution reactions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoro-1-methylcyclobutane-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclobutane ring. This combination of fluorinated groups imparts distinct chemical properties, such as increased electrophilicity and stability, which are not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C6H5F5O |
|---|---|
Poids moléculaire |
188.09 g/mol |
Nom IUPAC |
3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C6H5F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h3H,1-2H2 |
Clé InChI |
KUNAWQJGKZDURM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



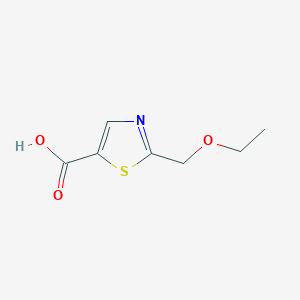
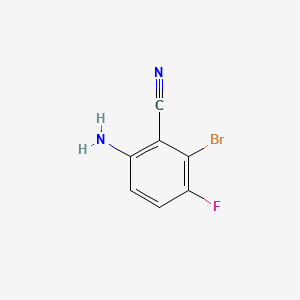
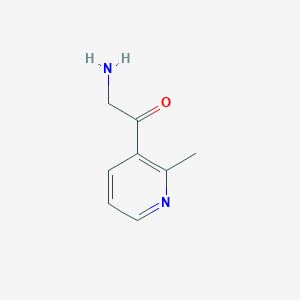
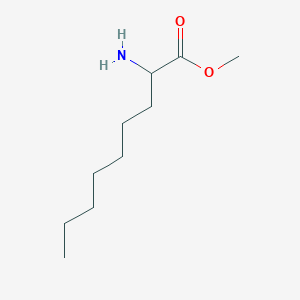
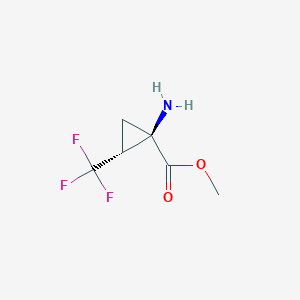


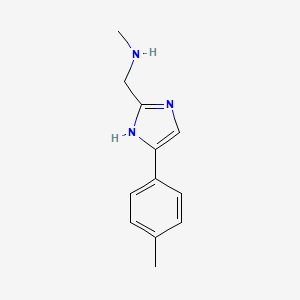
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
